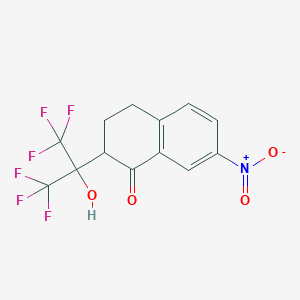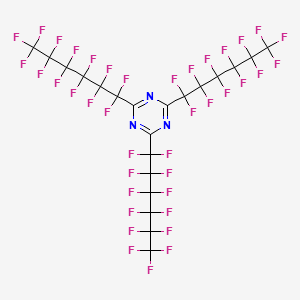
2,4,6-Tris(tridecafluorohexyl)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris(tridecafluorohexyl)-1,3,5-triazine is a fluorinated triazine compound known for its unique chemical properties and applications. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various scientific and industrial fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(tridecafluorohexyl)-1,3,5-triazine typically involves the reaction of 1,3,5-triazine with tridecafluorohexyl groups under controlled conditions. One common method includes the use of a nucleophilic substitution reaction where tridecafluorohexyl halides react with a triazine precursor in the presence of a base . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The process may include multiple purification steps such as distillation and recrystallization to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tris(tridecafluorohexyl)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: While the compound is generally resistant to oxidation due to its fluorinated nature, specific conditions can lead to oxidation or reduction reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases for nucleophilic substitution and oxidizing agents for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent degradation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted triazine derivatives .
Applications De Recherche Scientifique
2,4,6-Tris(tridecafluorohexyl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for creating complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of high-performance materials, coatings, and surfactants.
Mécanisme D'action
The mechanism of action of 2,4,6-Tris(tridecafluorohexyl)-1,3,5-triazine involves its interaction with molecular targets through hydrophobic interactions and electron-withdrawing effects of the fluorine atoms. These interactions can influence the compound’s reactivity and stability in various environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tris(trifluoromethyl)phenyl-lithium: Another fluorinated compound with similar hydrophobic properties.
2,4,6-Tris(2-pyridyl)-triazine: Known for its coordination chemistry and use in metal complex formation.
2,4,6-Tri-tert-butylphenol: A phenol derivative with steric hindrance and antioxidant properties.
Uniqueness
2,4,6-Tris(tridecafluorohexyl)-1,3,5-triazine stands out due to its high degree of fluorination, which imparts exceptional chemical stability and hydrophobicity. This makes it particularly useful in applications requiring resistance to harsh chemical environments and low surface energy .
Propriétés
Numéro CAS |
25761-65-3 |
|---|---|
Formule moléculaire |
C21F39N3 |
Poids moléculaire |
1035.2 g/mol |
Nom IUPAC |
2,4,6-tris(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1,3,5-triazine |
InChI |
InChI=1S/C21F39N3/c22-4(23,7(28,29)10(34,35)13(40,41)16(46,47)19(52,53)54)1-61-2(5(24,25)8(30,31)11(36,37)14(42,43)17(48,49)20(55,56)57)63-3(62-1)6(26,27)9(32,33)12(38,39)15(44,45)18(50,51)21(58,59)60 |
Clé InChI |
ZGVPYGSJGGGJLD-UHFFFAOYSA-N |
SMILES canonique |
C1(=NC(=NC(=N1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Dimethylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione](/img/structure/B14684275.png)



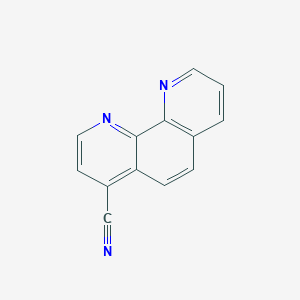
![1-[3-(Trifluoromethyl)phenyl]-1,2-dihydro-4H-3,1-benzoxazin-4-one](/img/structure/B14684304.png)
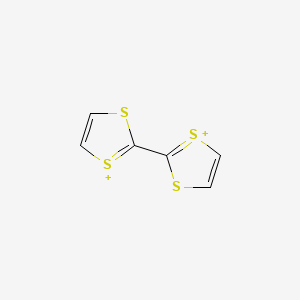
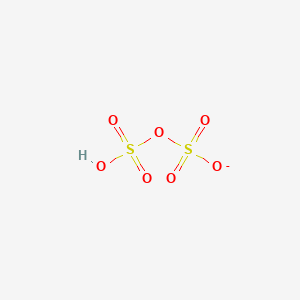
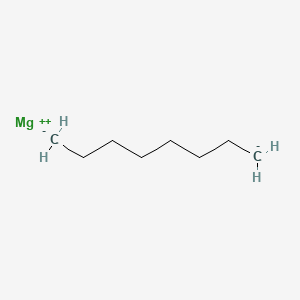
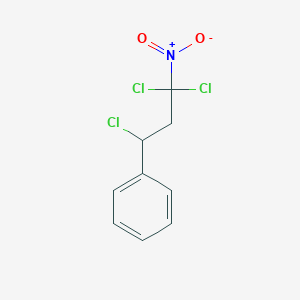
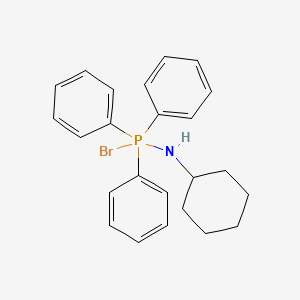
![Octadecahydrocyclopenta[15]annulene](/img/structure/B14684344.png)
